molecular formula C7H4BF5O3 B583479 3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID CAS No. 158178-36-0

3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID

Cat. No.: B583479
CAS No.: 158178-36-0
M. Wt: 241.908
InChI Key: PZEDUBGEXJWKJW-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrophenylboronic acid is a specialized aromatic boronic acid derivative engineered for advanced applications in drug discovery and development. Its structure, featuring nitro and fluoro substituents on the phenyl ring, makes it a valuable building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for constructing biaryl scaffolds, which are core structures found in many active pharmaceutical ingredients and functional materials. The electron-withdrawing nitro and fluoro groups enhance the reactivity of the boronic acid and can significantly influence the electronic characteristics and metabolic stability of the final molecular target. Researchers leverage this compound as a key intermediate for developing new pharmaceutical agents. Furthermore, related nitrophenylboronic acids have been identified to exhibit a mechanism of action as inhibitors of beta-lactamase enzymes, which are a primary cause of bacterial resistance to beta-lactam antibiotics. This suggests potential research applications in developing novel antibiotic adjuvants. This product is intended for research purposes as a chemical building block and is strictly for professional, laboratory use only. It is not approved for human or veterinary medical use.

Properties

CAS No.

158178-36-0

Molecular Formula

C7H4BF5O3

Molecular Weight

241.908

IUPAC Name

[2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H

InChI Key

PZEDUBGEXJWKJW-UHFFFAOYSA-N

SMILES

B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O

Synonyms

3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3,4 Difluoro 5 Nitrophenylboronic Acid

Established Synthetic Routes to Arylboronic Acids

A variety of methods have been developed to access arylboronic acids, ranging from classical organometallic routes to modern catalytic C-H functionalization. nih.govchemicalbook.com These methods provide a toolbox for chemists to select the most appropriate route based on substrate scope, functional group tolerance, and desired regioselectivity.

Interactive Table 1: Overview of General Synthetic Routes to Arylboronic Acids

Method Starting Material Key Reagents General Characteristics Relevant Citations
Direct C-H Borylation AreneIridium or Rhodium catalyst, Diboron (B99234) reagent (e.g., B₂pin₂)Direct conversion of C-H to C-B bond; regioselectivity often sterically controlled. organic-chemistry.orgorganic-chemistry.orgsigmaaldrich.com
Halogen-Metal Exchange Aryl Halide (Ar-X)Organolithium (e.g., n-BuLi) or Magnesium (Mg)Forms a highly reactive organometallic intermediate (Ar-Li or Ar-MgX) which is trapped with a borate (B1201080) ester. chemicalbook.comorganic-chemistry.orggoogle.com
Directed Ortho Metalation (DoM) Substituted Arene with Directing Group (DMG)Strong base (e.g., n-BuLi), Borate esterFunctional group on the ring directs deprotonation and subsequent borylation to the ortho position. nih.govscilit.comwikipedia.org
Decarboxylative Borylation Aromatic Carboxylic AcidCatalyst (e.g., Ni, Cu, or photocatalyst), Diboron reagentConverts a common functional group (COOH) directly into a boronic ester. princeton.edunih.govnih.gov

Direct C-H borylation represents a powerful and atom-economical strategy for synthesizing arylboronic esters. sigmaaldrich.com This method typically employs transition-metal catalysts, most notably those based on iridium, to directly convert an aromatic C-H bond into a C-B bond. organic-chemistry.orgsigmaaldrich.com Iridium-catalyzed borylation of arenes, often using bis(pinacolato)diboron (B136004) (B₂pin₂), allows for the formation of arylboronic esters with regioselectivity that is generally governed by steric factors, favoring the least hindered position on the aromatic ring. sigmaaldrich.com This approach avoids the need for pre-functionalized starting materials like aryl halides, streamlining the synthetic process. organic-chemistry.orgsigmaaldrich.com The resulting boronate esters can then be hydrolyzed to the corresponding boronic acids. organic-chemistry.org

One of the most traditional and widely used methods for preparing arylboronic acids involves a halogen-metal exchange followed by reaction with a boron electrophile. chemicalbook.com This two-step process begins with the reaction of an aryl halide (typically a bromide or iodide) with a strong organometallic base like n-butyllithium or with magnesium metal to form an organolithium or Grignard reagent, respectively. organic-chemistry.orggoogle.comacs.org These intermediates are highly nucleophilic and readily react with a trialkyl borate, such as trimethyl borate or triisopropyl borate. chemicalbook.comorgsyn.org The final step is an aqueous acidic workup, which hydrolyzes the resulting boronate ester to yield the desired arylboronic acid. chemicalbook.comclockss.org This method's reliability and broad applicability have made it a staple in organic synthesis. google.com

Directed ortho metalation (DoM) is a highly regioselective method for functionalizing aromatic rings that bear a directing metalation group (DMG). wikipedia.org A DMG, such as an amide, methoxy, or tertiary amine group, contains a heteroatom that can coordinate to a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orguwindsor.ca This coordination facilitates the deprotonation of the C-H bond at the position ortho to the DMG, forming a stabilized aryllithium intermediate. wikipedia.org This intermediate is then quenched with an electrophile, such as a borate ester, to install a boronic acid group exclusively at the ortho position. uwindsor.ca DoM provides a powerful tool for achieving regiocontrol that is often complementary to traditional electrophilic aromatic substitution patterns. nih.govscilit.com

More recently, decarboxylative borylation has emerged as an innovative method that utilizes abundant and structurally diverse aryl carboxylic acids as starting materials. princeton.edu This transformation converts the carboxylic acid functional group into a boronic ester, offering a novel retrosynthetic disconnection. nih.gov Various catalytic systems have been developed to achieve this, including methods that use nickel catalysts with redox-active esters or photoinduced protocols under visible light. nih.govnih.gov These modern approaches often proceed under mild conditions and exhibit broad functional group tolerance, making them valuable for late-stage functionalization of complex molecules. princeton.edu

Specific Synthesis of 3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID

While a specific, documented synthesis for this compound is not prevalent in the reviewed literature, a logical synthetic route can be devised based on the established methodologies described above, particularly the halogen-metal exchange pathway.

The most direct and reliable synthesis of this compound would likely start from a corresponding aryl halide. The halogen-metal exchange route is well-suited for substrates with electron-withdrawing groups like nitro and fluoro substituents. The key is the availability of a suitable precursor.

The logical precursor for this synthesis is a 1-halo-3,4-difluoro-5-nitrobenzene. The bromo-derivative is often preferred for its balance of reactivity and stability. A plausible synthetic pathway involves the low-temperature reaction of 1-bromo-3,4-difluoro-5-nitrobenzene with n-butyllithium to generate the aryllithium intermediate. This is immediately followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent hydrolysis to yield the target boronic acid. This approach is analogous to the synthesis of similar fluorinated arylboronic acids, such as 3,5-difluoro-4-methyl phenylboronic acid, which is prepared from 4-bromo-2,6-difluorotoluene. google.com

Interactive Table 2: Potential Precursors for this compound Synthesis

Precursor Name Chemical Formula Molecular Weight ( g/mol ) Plausible Synthetic Route
1-Bromo-3,4-difluoro-5-nitrobenzene C₆H₂BrF₂NO₂238.00Halogen-Metal Exchange (Organolithium)
1,2-Difluoro-3-nitrobenzene C₆H₃F₂NO₂159.09Direct C-H Borylation (potential for isomer formation)
3,4-Difluoro-5-nitrobenzoic acid C₇H₃F₂NO₄203.10Decarboxylative Borylation

Optimization of Reaction Conditions and Reagents for Fluorinated and Nitrated Substrates

The preparation of this compound typically proceeds via the borylation of a pre-functionalized aromatic precursor. A common and effective strategy involves the use of a lithiation-borylation sequence, a powerful tool in organic synthesis for the formation of carbon-boron bonds. bris.ac.uk The starting material for this process is often a halogenated derivative of 1,2-difluoro-4-nitrobenzene, such as 5-bromo-1,2-difluoro-3-nitrobenzene (B578600).

The optimization of reaction conditions is paramount to ensure high yield and purity of the final product. Key parameters that are typically fine-tuned include the choice of organolithium reagent, solvent, temperature, and the borate ester. For substrates bearing electron-withdrawing groups like nitro and fluoro substituents, the reaction conditions must be carefully controlled to prevent side reactions.

A representative, though not explicitly detailed for this specific molecule in the available literature, synthetic approach would involve the reaction of 5-bromo-1,2-difluoro-3-nitrobenzene with an organolithium reagent, such as n-butyllithium, at very low temperatures, typically around -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). google.com This step generates a highly reactive aryllithium intermediate. The subsequent addition of a trialkyl borate, most commonly triisopropyl borate, followed by acidic workup, yields the desired this compound.

The table below outlines a hypothetical set of optimized reaction conditions for the synthesis of this compound, based on methodologies reported for structurally similar compounds. google.com

Table 1: Hypothetical Optimized Reaction Conditions for the Synthesis of this compound

ParameterConditionRationale
Starting Material 5-Bromo-1,2-difluoro-3-nitrobenzeneProvides the necessary substitution pattern for the final product.
Reagent n-Butyllithium (n-BuLi)A strong base for the lithium-halogen exchange at low temperatures.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is stable at low temperatures and solubilizes the reactants.
Temperature -78 °CCrucial for maintaining the stability of the aryllithium intermediate and preventing side reactions.
Borylating Agent Triisopropyl borateReacts with the aryllithium intermediate to form the boronate ester.
Workup Acidic (e.g., aqueous HCl)Hydrolyzes the boronate ester to the final boronic acid.

It is important to note that the direct nitration of 3,4-difluorophenylboronic acid is generally not a viable synthetic route. The carbon-boron bond is susceptible to cleavage under the harsh electrophilic conditions of nitration. Therefore, the nitro group must be introduced onto the aromatic ring prior to the borylation step to ensure the integrity of the boronic acid functionality.

Control of Regioselectivity and Chemoselectivity in Synthesis

The control of regioselectivity is a critical aspect of the synthesis of this compound. The substitution pattern on the aromatic ring is established by the choice of the starting material. When starting from 1,2-difluoro-4-nitrobenzene, a directed ortho-metalation could in principle be employed. However, the directing effects of the substituents must be carefully considered. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution, but in the context of directed ortho-metalation, its influence can be complex. The fluorine atoms are also deactivating but are ortho, para-directors. In practice, a more reliable method to ensure the correct regiochemistry is to start with a precursor where the desired substitution pattern is already in place, such as 5-bromo-1,2-difluoro-3-nitrobenzene. The bromine atom then serves as a handle for the regioselective introduction of the boronic acid group via lithium-halogen exchange.

Chemoselectivity is another important consideration, particularly given the presence of the nitro group, which can be susceptible to reduction. The use of organolithium reagents at very low temperatures helps to preserve the nitro group. Alternative borylation methods, such as those catalyzed by transition metals (e.g., palladium-catalyzed cross-coupling of a diboron reagent with the aryl halide), could also be explored, although these might require careful optimization to avoid side reactions involving the nitro group.

Recent advancements have shown that iridium-catalyzed C-H borylation followed by a copper(II)-catalyzed transformation can be used for the meta-nitration of arenes bearing ortho, para-directing groups in a one-pot fashion. nih.gov While not specifically reported for this compound, such a strategy could potentially offer an alternative route with high regioselectivity.

Scale-Up Considerations and Practical Approaches for Laboratory and Pilot Production

The transition from a laboratory-scale synthesis to pilot and industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. google.com

Key Scale-Up Considerations:

Temperature Control: The highly exothermic nature of the lithiation reaction requires a robust cooling system to maintain the reaction temperature at -78 °C. Any deviation from this low temperature can lead to a decrease in yield and the formation of impurities. On a large scale, efficient heat transfer becomes a critical engineering challenge.

Reagent Handling: n-Butyllithium is a pyrophoric reagent that requires specialized handling procedures, particularly on an industrial scale. The use of closed systems and inert atmospheres (e.g., nitrogen or argon) is mandatory to prevent contact with air and moisture.

Solvent Management: The use of large volumes of anhydrous THF necessitates efficient solvent recovery and recycling systems to minimize cost and environmental impact.

Workup and Purification: The workup procedure, involving the quenching of the reaction with acid and subsequent extraction and crystallization of the product, needs to be optimized for large-scale operations. The choice of crystallization solvent is crucial for obtaining the product with high purity.

Safety: The combination of pyrophoric reagents, flammable solvents, and exothermic reactions requires a thorough safety assessment and the implementation of appropriate safety measures, including pressure relief systems and emergency shutdown procedures.

A patent for the synthesis of a similar compound, 3,5-difluoro-4-methyl phenylboronic acid, highlights a process that is amenable to large-scale production, achieving a yield of 70-78%. google.com This process also utilizes a lithiation-borylation sequence at -78 °C, suggesting that with proper engineering controls, this methodology is viable for industrial applications.

The table below summarizes the practical approaches for laboratory and pilot production.

Table 2: Practical Approaches for Laboratory and Pilot Production

StageLaboratory ApproachPilot/Industrial Approach
Reaction Setup Glassware under an inert atmosphere (e.g., Schlenk line)Glass-lined or stainless steel reactors with robust cooling and inerting systems.
Reagent Addition Syringe or dropping funnelMetering pumps for controlled addition of reagents.
Temperature Control Dry ice/acetone bathJacket cooling with a circulating heat transfer fluid.
Workup Separatory funnel for extractions, filtration for isolation.Centrifuges for solid-liquid separation, large-scale extraction units.
Purification Recrystallization from small volumes of solvent.Crystallization vessels with controlled cooling profiles to optimize crystal size and purity.

Reactivity and Transformational Chemistry of 3,4 Difluoro 5 Nitrophenylboronic Acid

Fundamental Reaction Mechanisms Involving Arylboronic Acids

Arylboronic acids are versatile intermediates in organic synthesis, largely due to their unique reactivity which encompasses several key mechanistic pathways.

Transmetalation Processes in Catalytic Cycles

Transmetalation is a crucial step in many cross-coupling reactions catalyzed by transition metals, most notably the Suzuki-Miyaura reaction. nih.govnih.gov This process involves the transfer of an organic group (in this case, the 3,4-difluoro-5-nitrophenyl group) from the boron atom to the metal center, typically palladium. nih.gov The general catalytic cycle for a Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination. libretexts.org

Two primary pathways for transmetalation are often considered:

Reaction of a boronate with a palladium halide: In this pathway, the boronic acid is first activated by a base to form a more nucleophilic boronate species [ArB(OH)3]-. This boronate then reacts with an arylpalladium(II) halide complex (Ar'-Pd-X), which is formed from the oxidative addition of an organic halide to the Pd(0) catalyst. nih.gov

Reaction of a boronic acid with a palladium hydroxide (B78521): Alternatively, the palladium halide complex can react with the base (e.g., hydroxide) to form a palladium hydroxo complex (Ar'-Pd-OH). This complex can then react directly with the neutral boronic acid. nih.gov

Studies have provided strong evidence that the reaction between an arylpalladium hydroxo complex and a neutral boronic acid is often the kinetically favored pathway in typical Suzuki-Miyaura reaction conditions. nih.gov The rate of this reaction can be several orders of magnitude faster than the reaction between a palladium halide and a trihydroxyborate. nih.gov The specific pathway that dominates depends on the relative concentrations of the reacting species and their respective rate constants. nih.gov

Lewis Acidity and Interactions with Nucleophiles

The boron atom in arylboronic acids possesses an empty p-orbital, making it a Lewis acid. nih.govbeilstein-journals.org This Lewis acidity is central to its reactivity. Boronic acids exist in equilibrium with their tetrahedral boronate form in the presence of nucleophiles like water or hydroxide ions. nih.gov The strength of this Lewis acidity can be tuned by the electronic nature of the substituents on the aromatic ring. nih.govbeilstein-journals.org

For 3,4-difluoro-5-nitrophenylboronic acid, the presence of two strongly electron-withdrawing fluorine atoms and a nitro group significantly increases the Lewis acidity of the boron center. This enhanced acidity facilitates the formation of the boronate anion, which is the key nucleophilic species in the transmetalation step of the Suzuki-Miyaura coupling. However, this increased electrophilicity also makes the C-B bond more susceptible to cleavage, particularly protodeboronation, where a proton replaces the boronic acid group. nih.gov

Arylboronic acids can also interact with nucleophiles through hydrogen bonding involving the hydroxyl groups. beilstein-journals.org Studies have shown that depending on the anion and solvent, arylboronic acids can act as either Brønsted acid-type receptors (via hydrogen bonding) or Lewis acid-type receptors (forming tetrahedral adducts). beilstein-journals.org For instance, anions like F- and H2PO4- tend to form covalent adducts with the boron atom. beilstein-journals.org

Radical Generation Pathways from Boronic Acids

Beyond their role in traditional two-electron catalytic cycles, arylboronic acids can also serve as precursors for aryl radicals. nih.govuwindsor.ca This reactivity opens up alternative pathways for C-C and C-heteroatom bond formation. The generation of radicals from boronic acids can be initiated through several methods, including:

Oxidative Carbon-Boron Bond Cleavage: Transition metal systems, such as Mn(III), Ag(I), or Fe(II/III) in the presence of an oxidant like persulfate, can promote the single-electron oxidation of the arylboronic acid, leading to the formation of an aryl radical.

Photoredox Catalysis: Visible-light-assisted photoredox catalysis has emerged as a powerful tool for generating radicals from organoboron species. nih.gov In these systems, a photocatalyst, upon excitation by light, can oxidize the boronic acid (or its activated form, like a boronate complex) to generate the corresponding radical. The high oxidation potential of many boronic acids can be a limitation, but strategies such as forming hydrogen-bonding interactions with amide solvents can lower this potential, facilitating radical generation. nih.gov

Radical Transfer: A heteroatom radical (such as an amine or oxygen radical) can induce the homolytic cleavage of the C–B bond to generate an alkyl or aryl radical. uwindsor.ca

These radical pathways are valuable for transformations that are challenging to achieve through traditional cross-coupling mechanisms.

Cross-Coupling Reactions Utilizing this compound

The electron-deficient nature of this compound presents both opportunities and challenges for its use in cross-coupling reactions.

Suzuki-Miyaura Coupling: Scope and Limitations with Fluoronitrophenylboronic Acid Substrates

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp2)-C(sp2) bonds. nih.govnih.gov However, the success of this reaction is highly dependent on the nature of the substrates. Arylboronic acids with strong electron-withdrawing groups, such as the fluoro and nitro groups in this compound, are known to be challenging coupling partners. nih.govmdpi.com

Scope:

Generally, these activated boronic acids can be coupled with a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. libretexts.orgnih.gov

The reaction tolerates a variety of functional groups on the coupling partner, a key advantage of the Suzuki-Miyaura reaction. nih.govyoutube.com

The use of such electron-deficient boronic acids is crucial for the synthesis of complex biaryls found in pharmaceuticals and materials science. nih.gov

Limitations:

Protodeboronation: The primary limitation for electron-deficient arylboronic acids is their propensity to undergo base-mediated protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. nih.govnih.gov This decomposition pathway competes with the desired transmetalation to the palladium center, often leading to low yields of the cross-coupled product. nih.gov

Reaction Conditions: Standard Suzuki-Miyaura conditions, often involving high temperatures, can accelerate the rate of decomposition, further limiting the reaction's success. nih.gov

Substrate Reactivity: While aryl halides with electron-withdrawing groups are generally more reactive in the oxidative addition step, the combination with an electron-deficient boronic acid can require careful optimization of the catalyst system to achieve efficient coupling. researchgate.net

Catalyst Systems and Ligand Effects (e.g., Palladium-Catalyzed)

Overcoming the limitations associated with electron-deficient substrates like this compound requires carefully designed catalyst systems. The choice of palladium source, ligand, and base is critical for promoting the desired cross-coupling over protodeboronation. nih.govnih.gov

Catalyst Systems: Palladium(0) complexes are the active catalysts, often generated in situ from palladium(II) precursors like Pd(OAc)2 or from stable Pd(0) sources like Pd2(dba)3. nih.govcommonorganicchemistry.com For challenging substrates, specialized palladium precatalysts have been developed. These precatalysts, often incorporating a ligand, can generate the active Pd(0) species rapidly and under mild conditions, which is crucial to ensure that the cross-coupling occurs faster than the boronic acid decomposition. nih.gov

Ligand Effects: The ligand plays a pivotal role in stabilizing the palladium center and modulating its reactivity. For coupling electron-deficient arylboronic acids, bulky and electron-rich phosphine (B1218219) ligands are generally most effective. libretexts.orgnih.gov

Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos have proven to be highly effective. nih.govnih.govnih.gov Their steric bulk promotes the reductive elimination step and helps to form a monoligated, highly active Pd(0) species, while their electron-donating nature facilitates the oxidative addition step.

P(t-Bu)3: Tri(tert-butyl)phosphine is another very effective, sterically demanding, and electron-rich ligand for these transformations. mdpi.com

The combination of a palladium source with these advanced ligands allows the reactions to be performed at lower temperatures (even room temperature in some cases) and with shorter reaction times, minimizing the decomposition of the sensitive boronic acid. nih.gov

Below is a table summarizing representative catalyst systems used for the Suzuki-Miyaura coupling of challenging electron-deficient arylboronic acids, which would be applicable to this compound.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Arylboronic Acids

Arylboronic Acid Type Coupling Partner Catalyst System (Pd Source / Ligand) Base Solvent Conditions Yield (%) Reference
Polyfluorophenyl Aryl Chloride XPhos Precatalyst K3PO4 THF / H2O rt - 40 °C High nih.gov
Pentafluorophenyl Phenyl Bromide Pd2(dba)3 / P(t-Bu)3 CsF / Ag2O DMF 100 °C >90 mdpi.com
3-Nitrophenyl Vinyl Triflate Pd(PPh3)4 Na2CO3 Dioxane 80 °C 84 beilstein-journals.org
Heteroaryl (electron-deficient) Aryl Chloride Pd(OAc)2 / RuPhos Na2CO3 Ethanol 85 °C Good to Excellent nih.gov

This table is interactive. Click on the headers to sort the data.

The data clearly indicates that a combination of a suitable palladium source, a bulky electron-rich ligand, and an appropriate base is essential for the successful cross-coupling of these challenging substrates.

Coupling Partners (e.g., Aryl Halides, Triflates, Pseudo-halides)

In the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this compound serves as the organoboron nucleophile, which can be coupled with a diverse range of electrophilic partners. harvard.edu These partners typically include aryl, vinyl, or alkyl halides. youtube.com The reactivity of the halide partner generally follows the order I > Br > Cl, which is a common trend in such cross-coupling reactions. harvard.edu

Beyond simple halides, aryl triflates (OTf) and other pseudo-halides are also effective coupling partners for arylboronic acids in Suzuki-Miyaura reactions. harvard.edu The reaction facilitates the formation of a new carbon-carbon bond, leading to the synthesis of complex biaryl structures. For instance, coupling with an aryl halide would yield a substituted difluoronitrobiphenyl. While specific documented examples for this compound require consulting targeted research, the general scope of the Suzuki-Miyaura reaction is exceptionally broad and tolerant of numerous functional groups. nih.gov The reaction conditions can be tuned, for example, by performing the reaction at room temperature versus elevated temperatures, to selectively couple at one reactive site over another in a di-substituted halo-aromatic compound. nih.gov

Coupling Partner ClassSpecific ExamplesGeneral Product TypeKey Considerations
Aryl HalidesIodobenzene, Bromobenzene, ChlorobenzeneSubstituted 1,1'-BiphenylReactivity order is I > Br > Cl. harvard.edu
Vinyl HalidesVinyl bromide, Vinyl iodideSubstituted StyreneThe reaction typically proceeds with retention of stereochemistry. harvard.edu
Aryl TriflatesPhenyl triflateSubstituted 1,1'-BiphenylA common alternative to halides. harvard.edu
Pseudo-halidesTosylates, MesylatesSubstituted 1,1'-BiphenylExpands the scope beyond traditional halides.
Electronic and Steric Influence of Fluorine and Nitro Groups on Reactivity and Selectivity

The chemical behavior of this compound is profoundly influenced by the strong electron-withdrawing nature of its substituents. Both the fluorine atoms and the nitro group are highly electronegative, which decreases the electron density of the aromatic ring. This electronic deficiency has several important consequences for its reactivity.

The electron-withdrawing groups increase the Lewis acidity of the boron atom, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this effect can be complex. In some coupling reactions, such as the Liebeskind-Srogl coupling, boronic acids bearing electron-withdrawing substituents have proven to be difficult substrates, sometimes leading to a higher proportion of undesired homocoupling products. nih.gov In other C-N coupling reactions, electron-deficient nitroarenes have been shown to be excellent substrates, providing high yields in short reaction times. nih.gov For example, the coupling of 3,5-difluoro-1-nitrobenzene with 4-methoxyphenylboronic acid proceeds efficiently, whereas the corresponding reaction with the more electron-rich 4-methoxy-1-nitrobenzene gives a much lower yield. nih.gov

Sterically, the substituents on the 3, 4, and 5 positions create a specific substitution pattern that can influence the approach of the coupling partner and the catalyst complex, thereby affecting regioselectivity and reaction rates. While the fluorine atom is relatively small, the nitro group is bulkier and its orientation relative to the ring can be constrained by adjacent substituents.

Other Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam, Liebeskind-Srogl)

Beyond the well-known Suzuki reaction, this compound is a potential substrate for other important metal-catalyzed cross-coupling reactions, which expand its utility for forming carbon-heteroatom and different types of carbon-carbon bonds.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically coupling an arylboronic acid with an N-H or O-H containing compound like an amine, alcohol, or amide. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed under mild conditions in the presence of air. wikipedia.org Given its electron-deficient nature, this compound would be expected to participate in such C-N or C-O bond-forming reactions.

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper(I)-mediated reaction that couples a thioester with a boronic acid to form a ketone. wikipedia.orgnih.gov This reaction proceeds under neutral conditions and offers a different synthetic pathway for C-C bond formation compared to the Suzuki reaction. nih.gov The reaction is applicable to a range of organosulfur compounds and nucleophilic partners. wikipedia.orgsynarchive.com However, the success of the reaction can be highly dependent on the electronic properties of the boronic acid, with electron-poor systems sometimes proving challenging. nih.gov

Boronic Acid Reactivity in Copper-Catalyzed Processes

Copper catalysis is central to the Chan-Lam coupling and other related transformations. wikipedia.org In these processes, the arylboronic acid reacts with a copper(II) salt. organic-chemistry.org A proposed general mechanism involves transmetalation to form a copper-aryl species, which can then undergo further steps to couple with a nucleophile (like an amine or alcohol). wikipedia.orgnrochemistry.com The reaction is often facilitated by oxygen, which helps in the regeneration of the active copper catalyst. organic-chemistry.org

The electronic nature of the arylboronic acid is a critical factor. While the Chan-Lam reaction is broadly applicable, the efficiency of copper-catalyzed C-N bond formation can be influenced by the substituents on the boronic acid. In some systems, electron-donating groups on the phenylboronic acid lead to higher reactivity and better yields compared to electron-withdrawing groups. However, other studies have shown that copper can effectively catalyze the coupling of nitroarenes with arylboronic acids to form diarylamines, where the copper catalyst is essential for both the deoxygenation of the nitro group and the subsequent C-N bond formation. nih.gov This suggests that this compound could be a viable, albeit electronically distinct, substrate for various copper-catalyzed coupling protocols.

Nickel and Iron-Catalyzed Cross-Couplings

In recent years, there has been a significant shift towards using more earth-abundant and less expensive metals like nickel and iron as catalysts for cross-coupling reactions. sci-hub.seucla.edu

Nickel catalysis has emerged as a powerful alternative to palladium for a variety of coupling reactions, including those involving boronic acids. ucla.edu Nickel catalysts can activate traditionally challenging substrates and often operate via different mechanistic pathways, sometimes involving single-electron transfer and radical intermediates. sci-hub.se This unique reactivity allows for the coupling of different types of electrophiles and nucleophiles. sci-hub.se Nickel-catalyzed cross-couplings of benzylic ammonium (B1175870) salts with arylboronic acids have been developed, proceeding under mild conditions with high functional group tolerance. nih.gov While specific applications with this compound are not broadly documented in the initial search, the general versatility of nickel catalysis suggests it as a promising tool for its transformation. rsc.orgrsc.org

Iron catalysis is also gaining prominence for being cost-effective and environmentally friendly. acs.org Iron salts can catalyze the cross-coupling of arylboronic acids with various partners, including unactivated N-heterocycles and benzene (B151609) derivatives. mun.canih.gov These reactions often proceed through radical mechanisms. nih.gov For instance, an iron-catalyzed reaction can generate an aryl radical from the boronic acid, which then undergoes homolytic aromatic substitution. nih.gov The scope of iron-catalyzed reactions with boronic acids is expanding, representing a key area for sustainable chemistry. uva.nl

Ipso-Functionalization and Derivatization Strategies

Ipso-functionalization refers to the substitution of a non-hydrogen substituent on an aromatic ring. In the case of this compound, this involves reactions that replace the boronic acid group, -B(OH)₂, with another functional group. This strategy provides a direct route to introduce various substituents at that specific position on the electron-poor aromatic ring.

One of the most well-known ipso-substitutions of arylboronic acids is nitration, where the boronic acid moiety is replaced by a nitro group (-NO₂). unacademy.com This type of reaction, termed ipso-nitration, can be achieved using various nitrating agents like fuming nitric acid or other reagents such as [bis-(trifluoroacetoxy)-iodo]benzene (PIFA) in the presence of a nitro source. unacademy.comnih.gov The mechanism often involves an electrophilic attack at the carbon atom bearing the boron substituent (the ipso carbon). govtpgcdatia.ac.instackexchange.com While this compound already contains a nitro group, the principles of ipso-substitution could be applied to replace the boronic acid with other groups like halogens or cyano groups, depending on the chosen reagents and reaction conditions.

Selective Modification of the Boronic Acid Moiety (e.g., to Boronate Esters, Trifluoroborates)

The boronic acid functional group itself can be readily converted into other boron-containing moieties, such as boronate esters and trifluoroborates. These derivatives often exhibit different stability, reactivity, and handling properties compared to the parent boronic acid, which can be advantageous in multi-step syntheses.

Boronate esters are commonly formed by the condensation reaction of a boronic acid with a diol. youtube.com The most frequently used diol is pinacol (B44631), which forms a stable pinacol boronate ester. These esters are generally less prone to dehydration and protodeboronation than boronic acids and are often used in purification (e.g., by chromatography) and as coupling partners in their own right. harvard.edu The synthesis can be achieved through various methods, including reacting the boronic acid with a diol or by converting aryl halides directly to boronate esters using reagents like bis(pinacolato)diboron (B136004). google.com

Trifluoroborates , specifically potassium aryltrifluoroborates (R-BF₃K), are another important class of derivatives. They are typically crystalline, air-stable solids that are often easier to handle and purify than the corresponding boronic acids. harvard.edu They are prepared by treating the boronic acid or its pinacol ester with potassium hydrogen fluoride (B91410) (KHF₂). harvard.edubristol.ac.ukorganic-chemistry.org These salts can serve as excellent partners in cross-coupling reactions, sometimes exhibiting superior reactivity. bristol.ac.uk

DerivativeTypical Reagent(s)Resulting MoietyKey Advantages
Boronate EsterPinacol-B(O₂C₂Me₄)Increased stability, compatible with chromatography. harvard.edu
Trifluoroborate SaltPotassium hydrogen fluoride (KHF₂)-[BF₃]⁻K⁺Crystalline, air-stable solids, enhanced reactivity in some cases. harvard.edubristol.ac.uk
Tetrabutylammonium TrifluoroborateTetrabutylammonium bifluoride (TBABF)-[BF₃]⁻NBu₄⁺Alternative salt form with different solubility properties. orgsyn.org

Transformations of the Nitro Group in the Presence of the Boronic Acid (e.g., Reduction to Amine)

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a gateway to aniline (B41778) derivatives. In the context of this compound, this reduction must be achieved while preserving the sensitive boronic acid and the C-F bonds. Aromatic nitro groups are typically reduced to amines using methods such as catalytic hydrogenation or easily oxidized metals in acidic media. masterorganicchemistry.com

Commonly employed methods for the reduction of aromatic nitro compounds that are applicable to this substrate include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is used with a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a frequent choice, effectively reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel can be a suitable alternative. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) provides a mild and often chemoselective route to amines. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another effective reagent for this conversion under mild conditions. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can also be used, sometimes allowing for the selective reduction of one nitro group in a molecule that contains several. commonorganicchemistry.comwikipedia.org

While metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds, they are generally avoided for aromatic nitro compounds as they can lead to the formation of azo compounds instead of the desired amine. masterorganicchemistry.comcommonorganicchemistry.com The resulting product, 3-amino-4,5-difluorophenylboronic acid, converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para- directing amino group, significantly altering the electronic properties of the aromatic ring for subsequent reactions. masterorganicchemistry.com

Table 1: General Reagents for Nitro Group Reduction This table presents common reduction methods applicable to aromatic nitro compounds. The specific conditions for this compound would require optimization to ensure the stability of the boronic acid and fluorine substituents.

Reactivity of Fluorine Atoms in Subsequent Reactions (e.g., Defluoroborylation)

The fluorine atoms on the this compound ring are subject to two primary types of transformations: nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed C-F bond activation, such as defluoroborylation.

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group para to the fluorine at C-4 and ortho to the fluorine at C-3 significantly activates the aromatic ring towards nucleophilic attack. youtube.comnih.gov In SₙAr reactions, the rate-determining step is the attack of the nucleophile on the carbon bearing the leaving group. youtube.com Fluorine's high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and, in this context, makes fluorine a better leaving group compared to other halogens like chlorine or bromine. youtube.comyoutube.com This allows for the displacement of one or both fluorine atoms by various nucleophiles (e.g., amines, alkoxides, thiols) to generate new substituted phenylboronic acids. The reaction generally proceeds via a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. youtube.comnih.gov

Defluoroborylation: A more recent and synthetically valuable transformation is the cleavage of the C-F bond and its replacement with a boryl group. Ni/Cu-catalyzed defluoroborylation has been developed to convert fluoroarenes into arylboronic acid pinacol esters. nih.govacs.org This process demonstrates the ability to transform a typically inert C-F bond into a versatile boronic ester, which can then participate in a wide array of subsequent cross-coupling reactions. nih.gov This two-step conversion of a fluoroarene into diverse functionalized arenes highlights the synthetic utility of C-F activation methods. nih.govacs.org

Table 2: Key Reactions Involving Fluorine Atoms

Hydroxylation and Halogenation of Arylboronic Acids

The boronic acid functional group itself is a site of versatile reactivity, most notably undergoing ipso-substitution reactions where the C-B bond is cleaved and replaced. Hydroxylation and halogenation are two of the most important of these transformations.

Hydroxylation: The conversion of arylboronic acids to phenols is a synthetically valuable process. nih.gov This oxidative hydroxylation can be achieved under various conditions, including metal-catalyzed and catalyst-free systems. acs.orgarkat-usa.org Common oxidants include hydrogen peroxide, sodium perborate (B1237305), and N-oxides. nih.govarkat-usa.orgrsc.org Several highly efficient methods have been developed:

Copper-catalyzed hydroxylation: Can proceed at room temperature in water, offering a general and efficient route to phenols from arylboronic acids. acs.org

Catalyst-free hydroxylation: Methods using oxidants like sodium perborate in water or hydrogen peroxide under solvent-free conditions can rapidly produce phenols in high yields. arkat-usa.orgrsc.org

N-Oxide mediated hydroxylation: Arylboronic acids can be transformed into phenols rapidly at ambient temperature using N-oxides, a method noted for its broad functional group compatibility. nih.gov

Halogenation: The boronic acid moiety can be replaced by a halogen (F, Cl, Br, I) in a regioselective manner, a process known as halodeboronation. This offers a powerful alternative to traditional electrophilic aromatic halogenation, which can suffer from poor regioselectivity. nih.gov

Chlorination, Bromination, and Iodination: An efficient and environmentally friendly method uses N-Chlorosuccinimide (NCS) in water, with the addition of sodium halides (NaCl, NaBr, NaI) to achieve the desired ipso-halogenation. nih.gov

Silver-mediated halogenation: A mild, regioselective method for the direct iodination and bromination of arylboronic acids has been developed using a silver(I) mediator. acs.org

Base-catalyzed halogenation: Mechanistic studies have shown that many "copper-catalyzed" halogenations using electrophilic halogen sources can proceed via a base-catalyzed ipso-substitution mechanism, sometimes without the need for a transition metal. acs.org

Table 3: Selected Methods for Hydroxylation and Halogenation of Arylboronic Acids This table summarizes general methods. Yields and conditions are substrate-dependent.

Table of Mentioned Compounds

Strategic Applications of 3,4 Difluoro 5 Nitrophenylboronic Acid in Advanced Organic Synthesis

Construction of Complex Aromatic and Heteroaromatic Scaffolds

3,4-Difluoro-5-nitrophenylboronic acid has emerged as a versatile building block in organic synthesis, particularly for the construction of complex aromatic and heteroaromatic structures. Its utility stems from the presence of multiple functional groups: a boronic acid moiety for carbon-carbon bond formation, two fluorine atoms that can modulate the electronic properties and bioavailability of target molecules, and a nitro group that can be readily transformed into other functionalities.

Synthesis of Fluorinated Biaryls and Polyaromatic Hydrocarbons

The synthesis of fluorinated biaryls and polyaromatic hydrocarbons (PAHs) is of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties. scirp.org The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms, making it ideal for the synthesis of these aromatic systems. numberanalytics.comrsc.org

In this context, this compound serves as a key coupling partner, providing a difluoro-nitrophenyl unit to the target molecule. The general reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an aryl halide or triflate. The presence of the electron-withdrawing fluorine and nitro groups on the phenyl ring of the boronic acid can influence the reaction kinetics and the properties of the resulting biaryl.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, Water
Temperature 80-120 °C

This table represents typical conditions for Suzuki-Miyaura reactions and may require optimization for specific substrates.

The resulting fluorinated biaryls and PAHs can exhibit enhanced properties such as increased thermal stability, altered lipophilicity, and modified electronic characteristics, which are desirable for applications in organic electronics and as pharmaceutical intermediates.

Integration into Heterocyclic Systems

Fluorinated heterocyclic compounds are of paramount importance in drug discovery, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. researchgate.netekb.egnih.gov this compound is a valuable precursor for the synthesis of a wide range of fluorinated heterocycles. nyu.edue-bookshelf.de

One common strategy involves the initial use of the boronic acid in a Suzuki-Miyaura coupling to attach the difluoro-nitrophenyl moiety to a heterocyclic core. Subsequently, the nitro group can be chemically reduced to an amino group, which then serves as a handle for further synthetic transformations, including the formation of fused heterocyclic rings. For instance, the resulting aniline (B41778) derivative can undergo condensation reactions with carbonyl compounds to form imines, which can then cyclize to produce various nitrogen-containing heterocycles.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. tcichemicals.com The diverse functionalities of this compound make it an excellent candidate for the design of novel MCRs.

Development of Divergent Synthetic Pathways

The presence of both a boronic acid and a nitro group allows for the development of divergent synthetic pathways. By carefully selecting the reaction conditions and coupling partners, one can selectively engage either functional group in a reaction. For example, under palladium catalysis, the boronic acid can participate in a Suzuki-Miyaura coupling, leaving the nitro group untouched for subsequent transformations. Alternatively, the nitro group can be reduced to an amine and used in reactions such as the Ugi or Passerini MCRs, while the boronic acid remains available for a later cross-coupling step. This orthogonal reactivity enables the rapid generation of diverse molecular scaffolds from a single starting material. nih.gov

One-Pot Transformations

The concept of one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, is a cornerstone of modern green chemistry. rsc.orgmdpi.comresearchgate.net this compound is well-suited for such processes. A representative one-pot transformation could involve an initial Suzuki-Miyaura coupling to form a biaryl intermediate, followed by the in-situ reduction of the nitro group and a subsequent cyclization reaction to construct a complex heterocyclic system. nih.gov Such a sequence would significantly streamline the synthesis of complex drug-like molecules.

Table 2: Hypothetical One-Pot Synthesis of a Fluorinated Carboline

StepReactionReagents and Conditions
1 Suzuki-Miyaura CouplingIndole-halide, Pd catalyst, Base, Solvent
2 Nitro ReductionFe/HCl or H₂, Pd/C
3 Pictet-Spengler CyclizationAldehyde or Ketone, Acid catalyst

This table outlines a conceptual one-pot sequence. Actual conditions would require experimental validation.

Application in Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes in which a single reaction event initiates a series of subsequent transformations, leading to a significant increase in molecular complexity in a single operation. rsc.org The strategic placement of functional groups in this compound allows for its application in the design of novel cascade sequences.

A plausible cascade reaction involving this building block could be initiated by a Suzuki-Miyaura coupling. The resulting product, now containing the difluoro-nitrophenyl moiety, could be designed to undergo a subsequent intramolecular reaction. For example, if the coupling partner contains a suitable functional group, the newly introduced nitro group (or its reduced form) could participate in an intramolecular cyclization, such as a Michael addition or a nucleophilic aromatic substitution, to generate a polycyclic heteroaromatic system. The design of such cascade reactions represents a sophisticated approach to the rapid assembly of complex molecular architectures.

Generation of Synthons for Challenging Synthetic Targets

This compound is a trifunctional reagent whose chemical handles can be addressed with high selectivity. The boronic acid is amenable to palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to a nucleophilic amine, and the fluorine atoms modulate the electronic properties of the ring, influencing reactivity and providing a potential spectroscopic marker. This multi-faceted reactivity makes it an ideal starting point for complex synthetic endeavors.

The synthesis of novel fluorophores is critical for advancements in bioimaging and materials science. This compound serves as a valuable precursor in this field, primarily through two strategic pathways: incorporation into a fluorophore backbone and functionalization via its nitro group.

The boronic acid moiety can participate directly in multicomponent reactions to form fluorescent dye systems. For instance, modular fluorophores, such as Boronic Acid Salicylidenehydrazone (BASHY) dyes, are assembled from a boronic acid, a salicylhydrazone, and a third component in a straightforward condensation reaction. google.com The substitution pattern on the phenylboronic acid component is crucial for tuning the resulting dye's photophysical properties, including its emission wavelength and quantum yield. The electron-withdrawing nature of the two fluorine atoms and the nitro group in this compound makes it a prime candidate for creating dyes with unique electronic and spectral characteristics.

Perhaps the most versatile feature for probe synthesis is the nitro group, which acts as a masked amine. Standard reduction conditions can convert the nitro group into a primary aniline, providing a reactive site for further conjugation without disturbing the rest of the molecule. This two-step strategy allows the core scaffold to be elaborated first, followed by attachment of the functionalized phenyl ring.

Table 1: Proposed Synthetic Transformations for Fluorescent Probe Development

Transformation Reagent(s) Product Functionality Strategic Advantage
Nitro Group Reduction H₂, Pd/C; or SnCl₂, HCl Primary Amine (-NH₂) Enables amide bond formation, sulfonamide synthesis, or diazotization for coupling to reporter molecules.
Suzuki-Miyaura Coupling Aryl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄), Base Biaryl Structure Incorporates the difluoro-nitrophenyl moiety into larger conjugated systems characteristic of many dyes. google.com

This synthetic flexibility allows the 3,4-difluoro-5-aminophenyl scaffold, derived from the parent nitro compound, to be coupled to known fluorophores to modulate their properties or to be used as a building block in the de novo synthesis of new dye systems. The fluorine atoms can enhance photostability and influence the emission spectra of the final probe. google.com

Macrocycles are of immense importance in medicinal chemistry and materials science. Their synthesis, however, often presents significant challenges, particularly in achieving efficient ring-closure. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been widely adapted for macrocyclization.

This compound is an excellent building block for this purpose. A common strategy involves the synthesis of a linear precursor that possesses the boronic acid at one terminus and a suitable coupling partner, typically an aryl halide, at the other. Under high-dilution conditions, intramolecular Suzuki-Miyaura coupling can efficiently form the macrocyclic ring. The presence of the electron-withdrawing nitro and fluoro groups can influence the reactivity of the boronic acid, often requiring specific catalytic systems to achieve high yields. google.com

A generalized synthetic approach is outlined below:

Preparation of a Linear Precursor: A bifunctional molecule is prepared. One part contains an aryl halide (e.g., iodobenzene). This is coupled via a linker (e.g., an ether or amide chain) to a separate aromatic ring, which is then converted into the this compound moiety.

Intramolecular Cyclization: The resulting linear molecule, now containing both the boronic acid and the aryl halide, is subjected to intramolecular Suzuki-Miyaura coupling conditions. A palladium catalyst and a suitable base promote the ring-closing C-C bond formation to yield the macrocycle.

The nitro group within the newly formed macrocycle serves as a valuable synthetic handle for post-macrocyclization modifications, allowing for the introduction of further diversity and functionality.

Chemical biology probes are essential tools for studying biological systems. They require a molecular recognition element, a signaling unit (e.g., a fluorophore), and often a linker. This compound provides a scaffold that integrates these features either directly or through straightforward synthetic modifications.

A key molecular recognition principle involving boronic acids is their ability to form reversible covalent bonds with cis-1,2- or -1,3-diols. This interaction is the basis for a vast number of sensors for carbohydrates, glycoproteins, and other diol-containing biomolecules. The binding affinity (and thus the sensitivity of the probe) is highly dependent on the Lewis acidity of the boron atom. Electron-withdrawing groups on the phenyl ring lower the pKa of the boronic acid, strengthening its interaction with diols, particularly at neutral pH.

While direct studies on this compound for diol sensing are not widely published, research on the closely analogous compound 3-methoxycarbonyl-5-nitrophenylboronic acid has demonstrated that electron-deficient nitrophenylboronic acids exhibit high affinity for diols at neutral pH. nih.gov This binding is comparable to other, more complex systems, suggesting that the combination of electron-withdrawing groups is a highly effective strategy for enhancing molecular recognition. nih.gov

Table 2: Comparison of Target Compound with a Validated Diol-Binding Analogue

Compound Structure Key Electron-Withdrawing Groups Implication for Diol Recognition
This compound Structure of this compound Two Fluoro (-F) groups, one Nitro (-NO₂) group Expected to be a strong Lewis acid, enabling high-affinity binding to diols at physiological pH (7.4) by analogy.

| 3-Methoxycarbonyl-5-nitrophenylboronic acid | Structure of 3-Methoxycarbonyl-5-nitrophenylboronic acid | One Methoxycarbonyl (-CO₂Me) group, one Nitro (-NO₂) group | Proven to bind strongly to fructose (B13574) and catechol dyes at neutral pH. nih.gov |

The synthesis of a chemical biology probe from this scaffold would involve:

Recognition Element: Utilizing the boronic acid as the binding site for a target diol-containing molecule (e.g., glucose).

Signaling Unit Attachment: Reducing the nitro group to an amine, which is then coupled to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag.

Modulation and Reporting: The fluorine atoms not only enhance the Lewis acidity of the boronic acid but can also serve as spectroscopic reporters in ¹⁹F-NMR studies, offering an alternative method for monitoring binding events.

This integrated design strategy makes this compound a highly promising and versatile scaffold for the rational design of sophisticated chemical biology probes.

Mechanistic Insights and Theoretical Investigations of 3,4 Difluoro 5 Nitrophenylboronic Acid

Computational Chemistry Approaches for Understanding Reactivity

Computational chemistry has become an essential partner in scientific research, providing detailed energetic and geometric data to predict and clarify the macroscopic properties and behaviors of molecules. cuny.edu By studying the smallest components of atoms and molecules through quantum mechanics, these methods can investigate everything from the intricacies of a single molecule to the behavior of a crystal lattice. cuny.edu For 3,4-difluoro-5-nitrophenylboronic acid, computational analysis is crucial for understanding its properties where experiments may be challenging and for predicting the interactions and reaction pathways it may undergo. cuny.edu

Density Functional Theory (DFT) is a robust method for investigating the electronic and structural properties of molecules. semanticscholar.org DFT calculations are widely applied to determine the geometrical structures and electronic parameters of boronic acid derivatives. lodz.pl For this compound, DFT studies would focus on how the potent electron-withdrawing effects of the two fluorine atoms and the nitro group modulate the electron density distribution across the phenyl ring and at the boron center.

These substituents significantly increase the Lewis acidity of the boronic acid moiety compared to unsubstituted phenylboronic acid. The pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas the introduction of electron-withdrawing groups can lower this value considerably. nih.gov For instance, the pKa of 4-nitrophenylboronic acid is 7.23. researchgate.net The combined influence of two fluorine atoms and a nitro group in this compound is expected to lower the pKa even further, enhancing its ability to bind to diols at neutral pH. nih.govresearchgate.net DFT calculations can provide a quantitative prediction of this acidity by computing the energy difference between the boronic acid and its conjugate boronate anion. mdpi.com

The electronic structure analysis via DFT also involves examining the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is expected to be significantly lowered by the electron-withdrawing substituents, making the aromatic ring susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.netmdpi.com

CompoundSubstituentsApproximate pKa
Phenylboronic acid-H8.86
4-Fluorophenylboronic acid4-F8.77
4-Nitrophenylboronic acid4-NO₂7.23
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-F₄6.17
This compound3,4-F₂, 5-NO₂Predicted to be < 7

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic picture of molecular behavior. researchgate.net This technique is particularly useful for understanding how a solute, such as this compound, interacts with its solvent environment. frontiersin.org MD simulations can reveal the structure of the solvation shell around the boronic acid group and the substituted phenyl ring, offering insights into how solvent molecules might stabilize or destabilize reactants, transition states, and products. researchgate.netmdpi.com

A primary goal of computational chemistry is to map the potential energy surface of a reaction, thereby predicting the most favorable reaction pathways. youtube.com This involves locating the minimum energy structures of reactants and products, as well as identifying the transition state structures that connect them. DFT calculations are instrumental in determining the geometries and energies of these stationary points. nih.gov

Influence of Fluorine and Nitro Substituents on Reaction Energetics and Selectivity

The chemical properties of this compound are dominated by the strong electron-withdrawing nature of its substituents. Both fluorine atoms and the nitro group pull electron density from the aromatic ring through inductive and resonance effects. nih.govnih.gov This has several profound consequences:

Increased Lewis Acidity: As previously discussed, the electron deficiency at the boron atom is greatly enhanced, which is a crucial factor for its interactions with bioanalytes or its role in catalysis. nih.gov

Activation of the Aryl Ring: The highly electron-deficient ring is activated towards nucleophilic aromatic substitution (SNAAr) reactions.

Stabilization of Intermediates: In many reactions, the transition states and intermediates possess a partial or full negative charge. The electron-withdrawing substituents can stabilize these anionic species, thereby lowering the activation energy and accelerating the reaction rate. nih.gov For example, in the transmetalation step of a Suzuki coupling, the formation of an "ate" complex is facilitated by the stabilization of the negative charge on the boron atom.

Altered Selectivity: The electronic effects can direct the regioselectivity of reactions. For example, in electrophilic aromatic substitution, these deactivating groups would direct incoming electrophiles to the meta position relative to themselves, although such reactions are generally disfavored. In C-H activation/borylation reactions, electronic effects play a key role in determining the site of borylation. researchgate.net

Studies on related compounds show that the position of the substituent is critical. An ortho-fluorine substituent, for example, can increase acidity through the formation of an intramolecular hydrogen bond with the boronic acid's hydroxyl group. nih.gov

Ligand and Catalyst Effects on Reaction Efficiency and Stereoselectivity (where applicable)

Reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling, are typically mediated by transition metal catalysts, with palladium complexes being the most common. researchgate.netresearchgate.net The efficiency of these catalytic systems is highly dependent on the nature of the ligands coordinated to the metal center.

The role of the ligand is multifaceted: it modulates the electronic properties and steric environment of the metal, influences the rates of the individual steps in the catalytic cycle, and prevents catalyst decomposition. For an electron-deficient substrate like this compound, the transmetalation step (transfer of the aryl group from boron to palladium) is often rate-limiting. Electron-donating, bulky phosphine (B1218219) ligands on the palladium center are generally preferred as they can accelerate both the initial oxidative addition and the final reductive elimination steps.

In some cases, copper catalysts are also used for reactions such as fluorination or amination of boronic acids. acs.orgnih.gov The choice of catalyst and ligand is crucial for achieving high yields and selectivity, and for preventing undesired side reactions like protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. nih.govacs.org

Kinetic and Thermodynamic Considerations in Boronic Acid Transformations

For this compound, the strong electron-withdrawing groups have a significant impact on both aspects:

Kinetics: The electron-deficient nature of the aryl ring generally leads to faster rates in reactions where a nucleophile attacks the ring or the boron center. However, this enhanced reactivity can also open up kinetically favorable but undesired decomposition pathways. A key example is protodeboronation, which is known to be faster for highly electron-deficient arylboronic acids, particularly under basic conditions. nih.govacs.org The stability of boronic acids is thus a delicate balance; while electron-withdrawing groups are often desired for reactivity in cross-coupling, they can decrease the compound's shelf-life and stability under reaction conditions. researchgate.net

The pH of the reaction medium is a critical kinetic parameter, as it controls the speciation of the boronic acid (neutral trigonal acid vs. anionic tetrahedral boronate) and can influence reaction rates by orders of magnitude. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives for 3,4 Difluoro 5 Nitrophenylboronic Acid

Development of Greener Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. For a compound like 3,4-difluoro-5-nitrophenylboronic acid, which is of industrial interest, the development of environmentally benign synthesis methods is of paramount importance.

Solvent-Free Reactions and Aqueous Media

Traditional methods for the synthesis of arylboronic acids often rely on the use of anhydrous organic solvents, which can be volatile, flammable, and toxic. A significant push in green chemistry is the move towards solvent-free reactions or the use of water as a reaction medium.

While specific solvent-free or aqueous-based syntheses for this compound are not yet widely reported, the broader field of boronic acid synthesis offers promising avenues. For instance, phase-switching strategies using boronic acids as productively convertible phase tags have been developed. These systems exploit the ability of boronic acids to form water-soluble complexes with polyols, such as sorbitol, at high pH, allowing for easy separation from non-polar impurities. After separation, the pH is adjusted to release the boronic acid back into an organic phase, minimizing the need for traditional purification methods like chromatography.

Future research could focus on adapting such phase-switching techniques for the synthesis or purification of this compound. The development of one-pot syntheses in aqueous media, potentially starting from the corresponding aryl halide, would represent a significant step forward in the sustainable production of this important building block.

Use of Sustainable and Recyclable Catalysts

The synthesis of arylboronic acids and their subsequent use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, often involves precious metal catalysts like palladium. While highly efficient, these metals are expensive and can leave toxic residues in the final products. A key area of research is the development of sustainable and recyclable catalytic systems.

Heterogeneous catalysts, where the catalyst is supported on a solid material, offer a straightforward solution to the problem of catalyst separation and recycling. Materials like chitosan, a biodegradable polymer derived from chitin, have been used as supports for palladium catalysts in Suzuki coupling reactions, showing excellent recyclability and activity in aqueous solvent systems. Another approach involves the use of magnetic nanoparticles as catalyst supports, allowing for easy separation of the catalyst from the reaction mixture using an external magnet.

Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as nickel or copper, is a growing trend. sciencemadness.org While the direct synthesis of this compound using these catalysts is an area for future investigation, their application in its subsequent cross-coupling reactions is a promising strategy for greener processes.

Catalyst SystemSupport MaterialKey AdvantagesPotential Application for this compound
Palladium on ChitosanChitosanBiodegradable, recyclable, effective in aqueous media. Greener Suzuki-Miyaura coupling reactions.
Palladium on Magnetic NanoparticlesFe3O4 NanoparticlesEasy magnetic separation, high surface area, recyclable.Efficient catalyst recovery in cross-coupling reactions.
Nickel-based CatalystsVariousMore abundant and cost-effective than palladium. sciencemadness.orgAlternative for cross-coupling reactions.
Copper-based CatalystsVariousLow cost, versatile reactivity. sciencemadness.orgPotential for various C-C and C-heteroatom bond formations.

Photocatalysis and Electrochemistry in Synthesis

Photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering mild reaction conditions and unique reactivity pathways, often avoiding the need for harsh reagents.

Photocatalysis: Visible-light photocatalysis has been successfully applied to the borylation of aryl halides to produce arylboronic esters. These reactions can proceed at room temperature under mild conditions, using a photocatalyst such as fac-Ir(ppy)3. While not yet demonstrated for this compound specifically, the general applicability of this method to a wide range of aryl halides suggests its potential for the synthesis of this compound or its derivatives.

Electrochemistry: The electrochemical synthesis of arylboronic acids from the corresponding aryl halides presents a clean and efficient alternative to traditional organometallic methods. sciencemadness.orgresearchgate.net This technique involves the electroreduction of an aryl halide in the presence of a trialkyl borate (B1201080) or pinacolborane in an undivided cell with a sacrificial anode (e.g., aluminum or magnesium). sciencemadness.org This method avoids the pre-formation of highly reactive organometallic reagents and often proceeds under mild, room-temperature conditions. sciencemadness.org The table below summarizes some of the reported conditions for the electrochemical synthesis of arylboronic acids, which could be adapted for this compound.

Reaction TypeStarting MaterialReagentKey Features
Photocatalytic BorylationAryl HalideBis(pinacolato)diboron (B136004)Mild conditions, visible light, room temperature.
Electrochemical SynthesisAryl HalideTrialkyl borate or PinacolboraneRoom temperature, no pre-formed organometallics, clean. sciencemadness.orgresearchgate.net

Future work in this area will likely focus on applying these electromethodologies to the synthesis of highly functionalized boronic acids like this compound, further greening its production process.

Expanding the Scope of Reactivity in Novel Transformations

Beyond its role in traditional cross-coupling reactions, the unique structure of this compound opens up possibilities for its use in more advanced synthetic strategies. The boronic acid moiety and the strongly electron-withdrawing substituents can be leveraged to direct reactivity in novel ways.

Remote Functionalization Strategies

Remote functionalization, the selective reaction at a C-H bond distant from an existing functional group, is a frontier in organic synthesis. While specific examples involving this compound are yet to be reported, the principles of this strategy could be applied. Template-based approaches, where a directing group covalently and reversibly binds to the substrate to deliver a reagent to a remote C-H bond, are a promising avenue. The boronic acid group itself is an excellent candidate for such a template, as it can reversibly form esters with diols. Future research could explore the design of chiral diol templates that, upon binding to the boronic acid, position a catalytic group to effect stereoselective functionalization at a remote site on a molecule to which the phenylboronic acid is attached.

C-H Activation Leveraging Boronic Acid Directing Groups

The direct functionalization of C-H bonds is a highly atom-economical strategy for the synthesis of complex molecules. In recent years, boronic acids and their derivatives have been explored as directing groups to guide transition metal catalysts to specific C-H bonds.

The boronic acid group can act as a directing group in palladium-, rhodium-, and ruthenium-catalyzed C-H functionalization reactions. nih.gov For example, the ortho-C-H arylation of phenylacetic acids has been achieved using a boronic acid as a coupling partner, where the carboxylic acid acts as the directing group. nih.gov More relevant to this compound, the nitro group itself is a known directing group for C-H activation. rsc.org The electron-withdrawing nature of the nitro group can facilitate ortho-C-H functionalization. researchgate.net

The combination of a boronic acid and a nitro group on the same aromatic ring, as in this compound, presents an intriguing scenario. It is conceivable that either the boronic acid or the nitro group could direct C-H activation, or that they could work in concert to achieve novel reactivity. For example, the boronic acid could be used to assemble a molecular fragment, and then the nitro group could direct a subsequent C-H functionalization on that newly introduced fragment. The strong electron-withdrawing character of the fluoro and nitro substituents would significantly influence the reactivity of the C-H bonds on the phenyl ring, a factor that would need to be carefully considered in the design of such transformations.

Future research in this area will likely focus on exploring the potential of this compound as a bifunctional linchpin, where the boronic acid is used for a primary coupling reaction, and the electronically activated ring is then subjected to a directed C-H functionalization, expanding its synthetic utility far beyond that of a simple arylating agent.

Integration into Flow Chemistry Systems for Enhanced Efficiency and Scalability

The synthesis and application of complex organic molecules are increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and straightforward scalability. While specific studies on the integration of this compound into flow systems are not yet widely reported, the principles of continuous flow processing are highly relevant to its potential applications.

Flow reactors provide significant advantages for reactions involving thermally sensitive or potentially hazardous reagents. The nitrated aromatic nature of this compound suggests that its reactions, particularly those requiring elevated temperatures or involving energetic intermediates, could be performed more safely and efficiently in a continuous flow setup. The enhanced heat and mass transfer in microreactors minimizes the risk of thermal runaways and allows for precise temperature control, which can be critical for achieving high selectivity in Suzuki-Miyaura cross-coupling reactions involving this substrate.

Furthermore, the synthesis of the boronic acid itself or its derivatives could be streamlined using flow chemistry. For instance, multi-step sequences, such as nitration and subsequent borylation reactions, could potentially be telescoped into a continuous process, reducing manual handling and purification steps. A conceptual flow process for utilizing this compound is outlined below:

StepDescriptionFlow Chemistry Advantage
1. Reagent Introduction Solutions of this compound and a coupling partner are continuously pumped into the system.Precise molar ratio control.
2. Mixing Reagents are combined in a micromixer before entering the reactor.Rapid and efficient mixing enhances reaction kinetics.
3. Reaction The mixture flows through a heated reaction coil or a packed-bed reactor containing a solid-supported catalyst.Superior temperature control and catalyst efficiency.
4. In-line Quenching/Workup A quenching agent is introduced to stop the reaction, followed by in-line liquid-liquid extraction.Automated and contained workup improves safety and reduces waste.
5. Product Collection The purified product stream is collected.Continuous output allows for efficient large-scale production.

The integration of this compound into such systems could accelerate the discovery and production of novel pharmaceuticals and functional materials.

Designing Advanced Materials Precursors and Functional Polymers

The trifunctional nature of this compound (boronic acid, nitro group, and fluorinated phenyl ring) makes it an attractive precursor for the design of advanced materials and functional polymers.

Polymeric Scaffolds

In the field of biomedical engineering, polymeric scaffolds provide a temporary framework for tissue regeneration. nih.govnih.gov The properties of these scaffolds, such as biocompatibility, biodegradability, and mechanical strength, are crucial for their function. nih.gov While common polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) are widely used, there is a continuous search for new monomers that can impart specific functionalities. nih.gov

The incorporation of this compound into polymer backbones could offer several advantages. The fluorine atoms can enhance the thermal stability and chemical resistance of the polymer, while also modulating its hydrophobicity. The nitro group provides a handle for further chemical modification, allowing for the attachment of bioactive molecules, such as growth factors or cell adhesion peptides, after the scaffold has been fabricated. This post-polymerization modification strategy is a powerful tool for creating customized biomaterials.

Furthermore, the boronic acid group itself can interact with diols, a common structural motif in biological molecules like carbohydrates. This suggests the potential for developing "smart" scaffolds that can respond to the presence of specific biological cues.

Organic Frameworks (e.g., COFs, MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. unt.edumdpi.comnih.gov The properties of these frameworks are directly determined by the geometry and functionality of their constituent building blocks. unt.edu

Covalent Organic Frameworks (COFs): COFs are constructed from organic building blocks linked by strong covalent bonds. mdpi.com Boronic acids are key precursors for the synthesis of boroxine- or boronate-linked COFs. The use of monofunctional boronic acids has been explored as a strategy to functionalize the pores of three-dimensional COFs. researchgate.net By acting as a "truncating" agent, this compound could be used to control the growth and introduce specific functionalities within the COF structure. The nitro and fluoro groups would decorate the pores of the COF, potentially tuning its adsorptive properties or providing sites for post-synthetic modification. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs consist of metal ions or clusters connected by organic ligands. nih.gov While the boronic acid itself is not a typical MOF ligand, it can be readily converted into a carboxylate-containing ligand suitable for MOF synthesis. For example, a Suzuki-Miyaura coupling reaction with a pyridine- or benzene-dicarboxylic acid derivative could yield a custom ligand incorporating the difluoro-nitrophenyl moiety. The resulting MOF would possess the functionality of the parent boronic acid, with the nitro groups potentially enhancing the framework's affinity for certain guest molecules, such as carbon dioxide. The synthesis of MOFs from nitro-functionalized ligands has been demonstrated to yield materials with interesting gas adsorption properties. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly (as building blocks)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The design of molecules that can spontaneously self-assemble into well-defined, functional architectures is a major goal in this field. Boronic acids are known to reversibly form esters with diols, a interaction that can be exploited for the construction of self-assembling systems.

Research on other electron-deficient nitrophenylboronic acids has shown their high affinity for diol binding, even at neutral pH. nih.gov This suggests that this compound could be a valuable building block for creating supramolecular assemblies that are responsive to the presence of sugars or other diol-containing molecules. The fluorine atoms could further influence the stability and structure of these assemblies through non-covalent interactions like hydrogen bonding and dipole-dipole interactions.

Potential applications in this area include the development of sensors for carbohydrates, stimuli-responsive gels, and dynamic combinatorial libraries. The self-assembly of this compound with complementary building blocks could lead to the formation of complex structures such as macrocycles, cages, and polymeric chains with precisely controlled architectures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-difluoro-5-nitrophenylboronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of halogenated precursors. For example, fluorinated nitrobenzene intermediates (e.g., 2,4-difluoronitrobenzene, CAS 325786-11-6) may undergo boronylation using bis(pinacolato)diboron under palladium catalysis. Critical parameters include temperature (80–120°C), solvent polarity (THF or dioxane), and stoichiometric control of reagents to minimize side reactions. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for resolving fluorine substituents, while 11B^{11}\text{B} NMR confirms boronic acid integrity.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M-H]^-).
  • X-ray Crystallography : Resolves stereoelectronic effects of nitro and fluorine groups on boron geometry, though crystallization challenges may require co-crystallization with diols .

Q. How does the nitro group influence the reactivity of the boronic acid in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group reduces boronic acid’s nucleophilicity, necessitating optimized bases (e.g., K2_2CO3_3) and Pd catalysts (e.g., Pd(PPh3_3)4_4). Competitive dehalogenation or protodeboronation can occur if pH or temperature exceeds optimal ranges. Pre-activation with ligands like SPhos may enhance coupling efficiency .

Advanced Research Questions

Q. What strategies mitigate competing reactivity between the boronic acid and electron-deficient nitro/fluoro substituents during functionalization?

  • Methodological Answer :

  • Protecting Groups : Temporarily mask the boronic acid as a trifluoroborate salt to prevent undesired side reactions.
  • Regioselective Catalysis : Use directing groups (e.g., pyridine-based ligands) to orient coupling partners away from electron-withdrawing substituents.
  • Computational Modeling : DFT calculations predict charge distribution to guide reaction design .

Q. How can contradictory data on the compound’s stability under aqueous conditions be resolved?

  • Methodological Answer : Stability studies should control:

  • pH : Boronic acids hydrolyze in basic conditions; maintain pH < 7.0.
  • Solvent Composition : Use anhydrous DMF or THF for storage.
  • Temperature : Decomposition accelerates above 40°C. Conflicting literature data often arise from unaccounted humidity or trace metals; replicate experiments with rigorous degassing and inert atmospheres .

Q. What are the limitations of using this compound in bioconjugation or medicinal chemistry applications?

  • Methodological Answer :

  • Steric Hindrance : Fluorine and nitro groups restrict access to the boron center, reducing reactivity with biomolecules.
  • Metabolic Stability : The nitro group may undergo enzymatic reduction in vivo, limiting its use in prodrug design.
  • Alternatives : Replace nitro with cyano or sulfonyl groups for improved biocompatibility while retaining electronic effects .

Data Contradiction Analysis

Q. Why do reported Suzuki coupling yields vary widely (30–85%) for derivatives of this compound?

  • Methodological Answer : Variations arise from:

  • Substrate Electronics : Electron-deficient aryl halides (e.g., 2-chloropyridines) require higher catalyst loadings.
  • Oxygen Sensitivity : Trace O2_2 oxidizes boronic acids to boroxines; use Schlenk-line techniques.
  • Byproduct Analysis : LC-MS or GC-MS identifies protodeboronation products, guiding additive optimization (e.g., silver oxide) .

Experimental Design Considerations

Q. How should researchers design kinetic studies to probe the boronic acid’s hydrolysis mechanism?

  • Methodological Answer :

  • Variable Control : Measure hydrolysis rates at fixed pH (3–9), ionic strength, and temperature.
  • Isotopic Labeling : Use 18O^{18}\text{O}-H2_2O to track oxygen incorporation into boronate intermediates.
  • Stopped-Flow Techniques : Resolve fast kinetics (<1 s) for transient species identification .

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